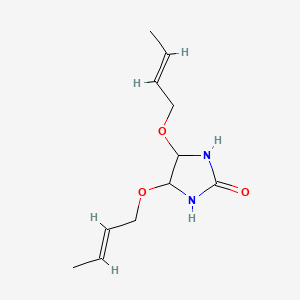
1,2-Epoxynonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Epoxynonadecane is an organic compound with the molecular formula C19H38O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. Epoxides are known for their high reactivity due to the ring strain in their structure. This compound is a clear, colorless liquid that is insoluble in water and highly flammable .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Epoxynonadecane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of nonadecene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The epoxidation process introduces the oxygen atom into the double bond of nonadecene, forming the epoxide ring .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of nonadecene and a peracid through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Epoxynonadecane undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions. In acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.
Polymerization: Epoxides can polymerize in the presence of catalysts or when heated.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to protonate the epoxide ring, facilitating nucleophilic attack.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common bases used to open the epoxide ring.
Catalysts: Lewis acids like boron trifluoride (BF3) can catalyze the ring-opening reactions.
Major Products Formed
Diols: When the epoxide ring is opened by water or alcohols, diols are formed.
Halohydrins: Reaction with hydrogen halides (e.g., HCl, HBr) produces halohydrins.
Wissenschaftliche Forschungsanwendungen
1,2-Epoxynonadecane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Epoxynonadecane primarily involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Epoxydodecane: Another epoxide with a shorter carbon chain, also highly reactive and used in similar applications.
1,2-Epoxyoctane: A smaller epoxide, used in organic synthesis and polymer production.
Uniqueness
1,2-Epoxynonadecane is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic characteristics and reactivity profiles .
Eigenschaften
CAS-Nummer |
67860-04-2 |
|---|---|
Molekularformel |
C19H38O |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2-heptadecyloxirane |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3 |
InChI-Schlüssel |
CEUXMUYHMURJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


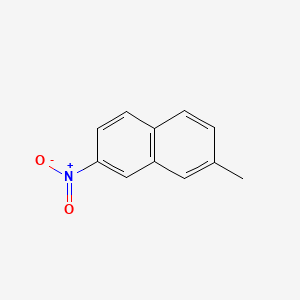
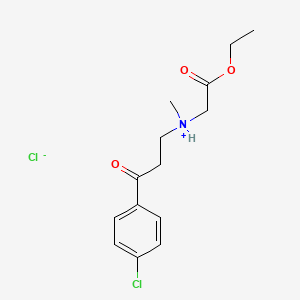
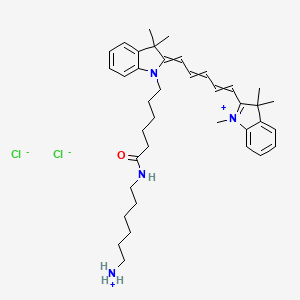
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)

![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)




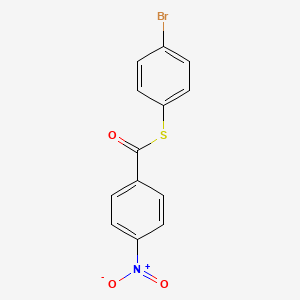
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
